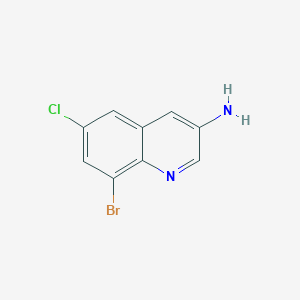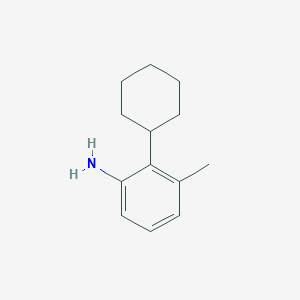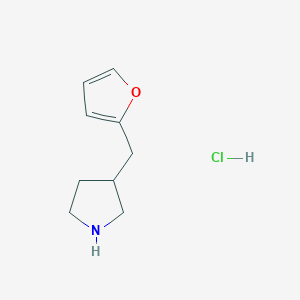
1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Vorbereitungsmethoden
The synthesis of 1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopiperidine with 2,3-dimethylbutan-1-one under specific reaction conditions. The process typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods often involve optimizing these conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including anticancer and antimicrobial activities . The compound’s ability to interact with specific molecular targets makes it a valuable tool in drug discovery and development.
Wirkmechanismus
The mechanism of action of 1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its action depend on the specific biological context and the targets it interacts with.
Vergleich Mit ähnlichen Verbindungen
1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one can be compared with other piperidine derivatives, such as 8-(3-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methylquinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356) . While both compounds contain the piperidine moiety, they differ in their additional functional groups and overall structure, which can influence their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C11H22N2O |
|---|---|
Molekulargewicht |
198.31 g/mol |
IUPAC-Name |
1-(3-aminopiperidin-1-yl)-2,3-dimethylbutan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-8(2)9(3)11(14)13-6-4-5-10(12)7-13/h8-10H,4-7,12H2,1-3H3 |
InChI-Schlüssel |
IYRZNUYJSHNKBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)C(=O)N1CCCC(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13207230.png)
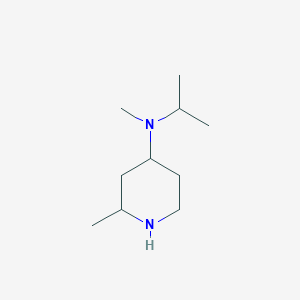
![2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13207254.png)
![4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13207257.png)
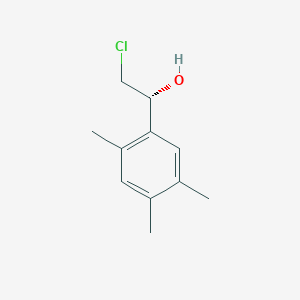
![[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B13207267.png)
![1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207277.png)
![1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13207279.png)
